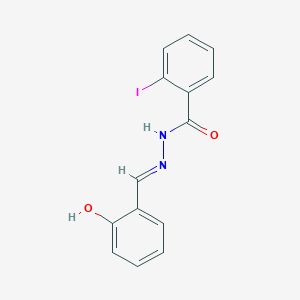
N'-(2-Hydroxybenzylidene)-2-iodobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-Hydroxybenzylidene)-2-iodobenzohydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is synthesized through the condensation of 2-hydroxybenzaldehyde and 2-iodobenzohydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Hydroxybenzylidene)-2-iodobenzohydrazide typically involves the reaction of 2-hydroxybenzaldehyde with 2-iodobenzohydrazide in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for N’-(2-Hydroxybenzylidene)-2-iodobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effectiveness and high yield in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Hydroxybenzylidene)-2-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzohydrazides .
Scientific Research Applications
N’-(2-Hydroxybenzylidene)-2-iodobenzohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties due to its ability to inhibit specific enzymes and modulate cellular pathways.
Material Science: The compound can be used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis and gas storage.
Analytical Chemistry: It serves as a ligand in the development of sensors for detecting metal ions in environmental and biological samples.
Mechanism of Action
The mechanism of action of N’-(2-Hydroxybenzylidene)-2-iodobenzohydrazide involves its interaction with molecular targets such as enzymes and metal ions. For instance, it can chelate metal ions, thereby inhibiting their catalytic activity. In medicinal applications, it may inhibit enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Hydroxybenzylidene)-4-(pyridin-4-yl)benzohydrazide
- N’-(2-Hydroxybenzylidene)-3-(naphthalen-1-yl)acrylohydrazide
- 3-Chloro-N’-(2-hydroxybenzylidene)benzohydrazide
Uniqueness
N’-(2-Hydroxybenzylidene)-2-iodobenzohydrazide is unique due to the presence of the iodine atom, which can be leveraged for further functionalization through substitution reactions.
Properties
Molecular Formula |
C14H11IN2O2 |
|---|---|
Molecular Weight |
366.15 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-iodobenzamide |
InChI |
InChI=1S/C14H11IN2O2/c15-12-7-3-2-6-11(12)14(19)17-16-9-10-5-1-4-8-13(10)18/h1-9,18H,(H,17,19)/b16-9+ |
InChI Key |
RYIPFXWFDBEUAP-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2I)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Naphtho[2,1-b]pyran-2-carboxamide, 3-imino-](/img/structure/B11980477.png)
![4-(4-Allyl-2-methoxyphenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine](/img/structure/B11980485.png)
![3-bromo-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11980493.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11980506.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11980509.png)
![2-Ethyl-1-[4-(4-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11980533.png)
![4-nitro-2-[(E)-(phenylimino)methyl]phenol](/img/structure/B11980538.png)


![(5E)-5-[4-(allyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11980564.png)
![5-chloro-4-[1H-imidazol-1-yl(diphenyl)methyl]-2-pyrimidinyl methyl sulfide](/img/structure/B11980565.png)
![N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]butanamide](/img/structure/B11980566.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11980569.png)

